molecular formula C26H31N3O2 B2759669 1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-28-8

1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2759669
CAS RN: 878693-28-8
M. Wt: 417.553
InChI Key: FLWULCZTFHTHKK-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H31N3O2 and its molecular weight is 417.553. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis of Glycosidase Inhibitors : Research by Carmona et al. (2003) discusses the synthesis of 7-deoxycasuarine, a potent inhibitor of amyloglucosidase, demonstrating the chemical versatility in creating bioactive compounds (Carmona, Whigtman, Robina, & Vogel, 2003).
  • Novel Syntheses of Heterocyclic Compounds : Katritzky et al. (2000) explore the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles, showcasing the broad applicability of such compounds in chemical synthesis and potential therapeutic uses (Katritzky, Qiu, He, & Yang, 2000).
  • Metal-Organic Frameworks (MOFs) : Li et al. (2012) describe the creation of novel cadmium(II) MOFs, highlighting the use of complex chemical structures in creating materials with potential applications in catalysis, storage, and separation technologies (Li, Guo, Weng, & Lin, 2012).

Chemical Properties and Analysis

  • Thermosetting Polymers : Fukuhara et al. (2004) developed new thermosetting poly(phenylene ether) copolymers, indicating the importance of chemical modifications in enhancing material properties for industrial applications (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
  • Catalysis and Redox Reactions : Díez et al. (2012) report on the use of imidazole-based ruthenium(IV) complexes in aqueous media for the redox isomerization of allylic alcohols, showcasing the role of catalysts in facilitating efficient chemical reactions (Díez, Gimeno, Lledós, Suárez, & Vicent, 2012).

Mechanism of Action

Mode of Action

It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could interact with its targets in a similar manner, leading to various biological activities.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

4-[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-4-14-28-18-21(17-24(28)30)26-27-22-12-5-6-13-23(22)29(26)15-7-8-16-31-25-19(2)10-9-11-20(25)3/h4-6,9-13,21H,1,7-8,14-18H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWULCZTFHTHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[4-(2,6-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

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